6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine
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Overview
Description
6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine is a halogenated quinoline derivative with the molecular formula C10H9BrFN3 and a molecular weight of 270.1 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine typically involves multi-step reactions starting from quinoline derivatives. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound is used to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amines .
Scientific Research Applications
6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine: Similar in structure but with a different substitution pattern.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Another halogenated quinoline derivative with different functional groups.
Uniqueness
6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine is unique due to its specific combination of bromine, fluorine, and methyl groups, which confer distinct reactivity and selectivity properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
Molecular Formula |
C10H9BrFN3 |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
6-bromo-7-fluoro-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrFN3/c1-4-8(12)6(11)2-5-9(14)7(13)3-15-10(4)5/h2-3H,13H2,1H3,(H2,14,15) |
InChI Key |
QBIJZGIMNCGEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1F)Br)C(=C(C=N2)N)N |
Origin of Product |
United States |
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